3-fluoro-L-tirosina

Descripción general

Descripción

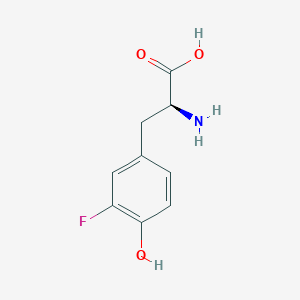

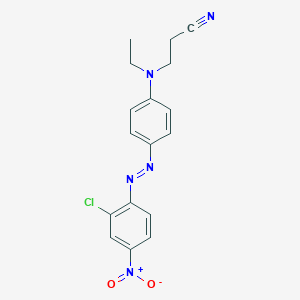

La 3-Fluoro-L-tirosina es un derivado fluorado del aminoácido tirosina.

Aplicaciones Científicas De Investigación

La 3-Fluoro-L-tirosina tiene un amplio rango de aplicaciones en la investigación científica:

Química: Utilizada como precursor en la síntesis de compuestos orgánicos fluorados.

Biología: Incorporada en proteínas para estudiar los efectos de la fluoración en la estructura y función de las proteínas.

Medicina: Investigada por su potencial uso en la imagenología por emisión de positrones (PET) debido a su capacidad de imitar la tirosina natural.

Industria: Utilizada en el desarrollo de nuevos materiales con propiedades mejoradas debido a la presencia de flúor

Mecanismo De Acción

El mecanismo de acción de la 3-Fluoro-L-tirosina involucra su interacción con enzimas y proteínas específicas. Se dirige a la superóxido dismutasa [mn], mitocondrial, y puede incorporarse en proteínas en lugar de la tirosina natural. Esta incorporación puede interrumpir la función normal de las proteínas y proporcionar información sobre el papel de la tirosina en los procesos biológicos .

Compuestos Similares:

- 2-Fluoro-L-tirosina

- 4-Fluoro-L-tirosina

- 5-Fluoro-L-tirosina

Comparación: La this compound es única debido a su posición de fluoración específica, lo que puede llevar a diferentes propiedades químicas y biológicas en comparación con otros derivados de tirosina fluorados. Por ejemplo, la 2-Fluoro-L-tirosina y la 4-Fluoro-L-tirosina pueden tener diferente reactividad y eficiencia de incorporación en sistemas biológicos .

Análisis Bioquímico

Biochemical Properties

3-Fluoro-L-tyrosine plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, including tyrosine phenol-lyase and superoxide dismutase. Tyrosine phenol-lyase catalyzes the reversible β-elimination of 3-fluoro-L-tyrosine to produce phenol, pyruvate, and ammonium . This interaction is significant for the synthesis of 3-fluoro-L-tyrosine and its derivatives. Additionally, 3-fluoro-L-tyrosine targets the mitochondrial protein superoxide dismutase, which is involved in protecting cells from oxidative stress .

Cellular Effects

3-Fluoro-L-tyrosine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to be transported by L-type amino acid transporters, such as LAT1 and LAT2, which are upregulated in certain cancer cells This selective transport can lead to the accumulation of 3-fluoro-L-tyrosine in tumor cells, making it useful for imaging and therapeutic applications

Molecular Mechanism

The molecular mechanism of 3-fluoro-L-tyrosine involves its interaction with specific biomolecules and enzymes. It binds to tyrosine phenol-lyase, facilitating the β-elimination reaction . Additionally, 3-fluoro-L-tyrosine targets superoxide dismutase in the mitochondria, potentially influencing the enzyme’s activity and cellular oxidative stress response

Dosage Effects in Animal Models

The effects of 3-fluoro-L-tyrosine vary with different dosages in animal models. Studies have shown that at lower doses, the compound can be safely used for imaging and biochemical studies without significant adverse effects . At higher doses, 3-fluoro-L-tyrosine may exhibit toxic effects, including disruptions in cellular metabolism and oxidative stress responses. It is crucial to determine the optimal dosage for specific applications to minimize potential toxicity.

Metabolic Pathways

3-Fluoro-L-tyrosine is involved in several metabolic pathways, including those related to amino acid metabolism and oxidative stress responses. The compound interacts with enzymes such as tyrosine phenol-lyase and superoxide dismutase, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic balance within cells, highlighting the importance of understanding the compound’s role in various biochemical pathways.

Transport and Distribution

The transport and distribution of 3-fluoro-L-tyrosine within cells and tissues are mediated by specific transporters and binding proteins. The compound is primarily transported by L-type amino acid transporters, such as LAT1 and LAT2, which are highly expressed in certain cancer cells . This selective transport allows for the accumulation of 3-fluoro-L-tyrosine in target tissues, making it useful for imaging and therapeutic applications. The compound’s distribution within cells can also be influenced by its interactions with binding proteins and other cellular components.

Subcellular Localization

The subcellular localization of 3-fluoro-L-tyrosine is influenced by its interactions with targeting signals and post-translational modifications. The compound is known to localize within the mitochondria, where it interacts with superoxide dismutase This localization is significant for its role in modulating oxidative stress responses and cellular metabolism

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de 3-Fluoro-L-tirosina típicamente involucra la fluoración de L-tirosina. Un método común incluye el uso de agentes fluorantes como el trifluoruro de dietilaminoazufre (DAST) o Selectfluor. La reacción se lleva a cabo bajo condiciones controladas para asegurar la fluoración selectiva en la posición deseada de la molécula de tirosina .

Métodos de Producción Industrial: La producción industrial de this compound puede involucrar métodos de síntesis enzimática. Las enzimas como la fluorinasa pueden catalizar la formación de enlaces carbono-flúor, proporcionando una ruta más ecológica y eficiente para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de Reacciones: La 3-Fluoro-L-tirosina experimenta diversas reacciones químicas, incluyendo:

Oxidación: Puede ser oxidada para formar derivados fluorados de dopa.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos al anillo de benceno.

Sustitución: El átomo de flúor puede ser sustituido por otros grupos funcionales bajo condiciones específicas.

Reactivos y Condiciones Comunes:

Oxidación: Reactivos como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Reactivos como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Las condiciones pueden involucrar reacciones de sustitución nucleofílica usando reactivos como la azida de sodio o los tioles.

Principales Productos:

Oxidación: Derivados fluorados de dopa.

Reducción: Derivados modificados de tirosina con grupos funcionales alterados.

Sustitución: Varios derivados de tirosina sustituidos dependiendo de los reactivos utilizados.

Comparación Con Compuestos Similares

- 2-Fluoro-L-tyrosine

- 4-Fluoro-L-tyrosine

- 5-Fluoro-L-tyrosine

Comparison: 3-Fluoro-L-tyrosine is unique due to its specific fluorination position, which can lead to different chemical and biological properties compared to other fluorinated tyrosine derivatives. For example, 2-Fluoro-L-tyrosine and 4-Fluoro-L-tyrosine may have different reactivity and incorporation efficiency in biological systems .

Propiedades

IUPAC Name |

(2S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIAUOZUUGXERI-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10225227 | |

| Record name | 3-Fluorotyrosine, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7423-96-3 | |

| Record name | 3-Fluoro-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7423-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorotyrosine, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007423963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoro-L-tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04436 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Fluorotyrosine, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-hydroxy-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-FLUOROTYROSINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/174NRG3M2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Yes, 3-F-Tyr can be incorporated into proteins in place of L-tyrosine by Bacillus sp. during the biosynthesis of iturin A and fengycin [, ]. This incorporation can lead to altered biological activity of these lipopeptides [, ].

A: Yes, 3-F-Tyr acts as a substrate analog for hIYD and impacts the enzyme's behavior [, ]. It influences the redox properties of the enzyme's FMN cofactor, promoting the formation of the neutral semiquinone form [, ]. This suggests that 3-F-Tyr's structure allows it to interact specifically with the active site and modulate hIYD's catalytic cycle.

ANone: The molecular formula of 3-F-Tyr is C9H10FNO3, and its molecular weight is 203.17 g/mol.

A: UV resonance Raman (UVRR) spectroscopy can be used to study the local environment of 3-F-Tyr within a protein []. The UVRR spectrum of 3-F-Tyr is highly sensitive to hydrogen bonding, making it a valuable tool for probing protein structure and dynamics []. Additionally, ¹⁹F NMR spectroscopy is a powerful tool for studying 3-F-Tyr incorporated into proteins [, , ]. Changes in the ¹⁹F NMR chemical shifts and relaxation rates can provide insights into protein-ligand interactions, protein dynamics, and conformational changes [, , ].

A: 3-F-Tyr often acts as a substrate analog for enzymes that typically utilize L-tyrosine [, , , , , , , ]. This is because the fluorine atom, while similar in size to hydrogen, has distinct electronic properties. These properties can alter the rates of specific reaction steps, such as proton abstraction or leaving group elimination [, ]. For instance, in TPL, 3-F-Tyr leads to an accumulation of the quinonoid intermediate, suggesting that the subsequent step of phenol elimination is slowed down [].

A: Yes, 3-F-Tyr has been shown to participate in an unusual reaction with the heme-dependent enzyme LmbB2 []. This enzyme, which typically hydroxylates L-tyrosine, can catalyze both C-H and C-F bond activation in 3-F-Tyr, leading to two distinct products []. This bifunctional reactivity highlights the potential of certain enzymes to catalyze non-natural transformations.

A: 3-F-Tyr serves as a valuable tool for studying enzyme mechanisms due to its unique properties. By analyzing kinetic isotope effects with labeled 3-F-Tyr, researchers can dissect individual steps in the catalytic cycles of enzymes like TPL []. 3-F-Tyr has also been used to probe the active site environment of enzymes like hIYD [, ] and as a precursor for the biosynthesis of fluorinated analogs of bioactive compounds [, ].

A: The presence of the α-methyl group in FAMT confers selectivity for the L-type amino acid transporter 1 (LAT1) over LAT2 []. This is in contrast to 3-F-Tyr and other tyrosine analogs without the α-methyl group, which are transported by both LAT1 and LAT2 []. This selectivity makes FAMT a promising candidate for developing tumor-imaging agents, as LAT1 is often upregulated in cancer cells.

A: Research on 3-F-Tyr and related fluorinated tyrosine analogs has progressed alongside advancements in bioorganic chemistry and enzymology. Early studies focused on the synthesis of 3-F-Tyr and its use as a probe for investigating enzyme mechanisms []. The development of techniques like fluorine NMR spectroscopy [, , ] and site-directed mutagenesis [, , ] further expanded the utility of 3-F-Tyr as a tool for studying protein structure, dynamics, and function. More recently, the discovery of enzymes capable of cleaving the C-F bond in 3-F-Tyr has opened up exciting avenues for biocatalysis and biotransformation [].

A: The study of 3-F-Tyr draws upon expertise from various scientific disciplines, including organic chemistry, biochemistry, biophysics, and molecular biology. The synthesis and characterization of 3-F-Tyr and its analogs rely on organic chemistry principles and techniques [, ]. Understanding the interactions of 3-F-Tyr with enzymes like TPL and hIYD necessitates knowledge of enzyme kinetics, catalytic mechanisms, and structural biology [, , , , , , , ]. The application of techniques like fluorine NMR spectroscopy and X-ray crystallography to study 3-F-Tyr-containing systems highlights the importance of biophysical tools in elucidating structure-function relationships [, , , ]. Finally, the use of 3-F-Tyr in precursor-directed biosynthesis exemplifies the intersection of bioorganic chemistry and microbiology [, ]. This collaborative approach, integrating expertise from multiple fields, is crucial for advancing our understanding of biological systems and developing novel applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dibenzo[a,f]perylene](/img/structure/B85667.png)

![3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B85680.png)